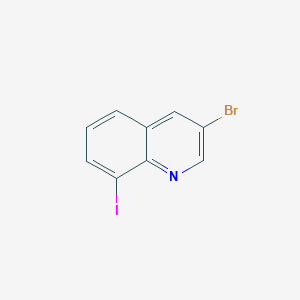

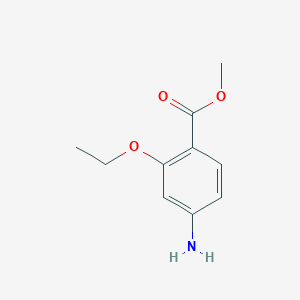

![molecular formula C7H7ClN2O B1403174 1H-ピロロ[2,3-b]ピリジン-2(3H)-オン塩酸塩 CAS No. 1427367-62-1](/img/structure/B1403174.png)

1H-ピロロ[2,3-b]ピリジン-2(3H)-オン塩酸塩

説明

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the 1H-Pyrrolo[2,3-b]pyridine family . This compound has been used in the development of inhibitors for human neutrophil elastase (HNE), a potent protease involved in many physiological processes and pathologies affecting the respiratory system . It has also been studied for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride involves the design and creation of a series of derivatives with potent activities against FGFR1, 2, and 3 . The process involves modifications of the pyrrolo[2,3-b]pyridine scaffold, with certain substituents at position 5 being tolerated and resulting in retention of inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is characterized by a pyrrolo[2,3-b]pyridine scaffold. The position 2 of the scaffold must be unsubstituted, and modifications of this position result in loss of HNE inhibitory activity. Conversely, the introduction of certain substituents at position 5 is tolerated, with retention of HNE inhibitory activity .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride are primarily related to its inhibitory activity against HNE and FGFRs. The compound interacts with these enzymes, inhibiting their proteolytic activity .科学的研究の応用

線維芽細胞増殖因子受容体阻害剤

1H-ピロロ[2,3-b]ピリジン誘導体、特に1H-ピロロ[2,3-b]ピリジン-2(3H)-オン塩酸塩は、FGFR1、2、および3に対して強力な活性を示すことが判明している . これらの化合物は、乳がん4T1細胞の増殖を阻害し、アポトーシスを誘導することができる . また、4T1細胞の遊走と浸潤を著しく阻害する .

抗炎症剤

インドール-2-オンおよび7-アザ-2-オキシンドール誘導体、特に7-アザ-2-オキシンドール塩酸塩は、抗炎症活性を評価するために合成されている . これらの化合物は、リポ多糖(LPS)で刺激された腫瘍壊死因子(TNF)-αを阻害することが判明している .

TNIK阻害剤

1H-ピロロ[2,3-b]ピリジン骨格、特に1H-ピロロ[2,3-b]ピリジン-2(3H)-オン塩酸塩は、TNIKに対して高い阻害活性を示すことが判明している . 一部の化合物は、1 nM未満のIC50値で強力なTNIK阻害を示している .

VEGFR-2阻害剤

1H-ピロロ[2,3-b]ピリジン-2(3H)-オン塩酸塩は、強力なVEGFR-2阻害剤の合成に使用される試薬である .

スピロインドールおよびスピロオキシンドール骨格の合成

7-アザ-2-オキシンドール塩酸塩から合成できるスピロインドールおよびスピロオキシンドール骨格は、医薬品設計プロセスにおいて非常に重要なスピロヘテロ環式化合物である . これらの骨格は、癌細胞、微生物、およびヒトの体に影響を与えるさまざまな種類の疾患に対して生物活性を示す .

エナンチオ選択的モリタ・ベイリス・ヒルマン反応

7-アザ-2-オキシンドールは、良好から優れた収率で、中等度から高いエナンチオ選択性で、より短い時間で合成されている .

作用機序

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, also known as 7-AZA-2-OXINDOLE HYDROCHLORIDE, are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride interacts with its targets by inhibiting the FGFRs. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The interaction of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride with FGFRs results in the inhibition of downstream signaling pathways that include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

将来の方向性

The future directions for research on 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride could involve further exploration of its potential as an inhibitor of HNE and FGFRs. This could include the development of more potent inhibitors, as well as the investigation of other potential applications of this compound .

生化学分析

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound inhibits the activity of FGFR1, FGFR2, and FGFR3, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions are essential for understanding the compound’s potential in cancer therapy, as abnormal FGFR signaling is associated with various cancers.

Cellular Effects

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride has been observed to influence various cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound also affects cell migration and invasion, which are critical factors in cancer metastasis . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride involves its binding to the ATP-binding pocket of FGFRs, leading to the inhibition of receptor autophosphorylation . This inhibition prevents the activation of downstream signaling pathways, thereby reducing cell proliferation and inducing apoptosis. The compound’s ability to form hydrogen bonds with specific amino acids in the FGFRs’ active site is crucial for its inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated sustained inhibitory effects on FGFR signaling and consistent induction of apoptosis in cancer cells . These findings suggest that the compound maintains its efficacy over extended periods, making it suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys, highlighting the compound’s involvement in hepatic and renal pathways.

Transport and Distribution

Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues . Additionally, binding proteins in the blood help in its distribution to various organs, ensuring its therapeutic effects are localized to the desired sites .

Subcellular Localization

The subcellular localization of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s ability to target specific cellular compartments is influenced by post-translational modifications and targeting signals that direct it to the cytoplasmic region . This localization is crucial for its inhibitory activity, as it ensures the compound is in proximity to its target receptors.

特性

IUPAC Name |

1,3-dihydropyrrolo[2,3-b]pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-6-4-5-2-1-3-8-7(5)9-6;/h1-3H,4H2,(H,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCWVOPQYFEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

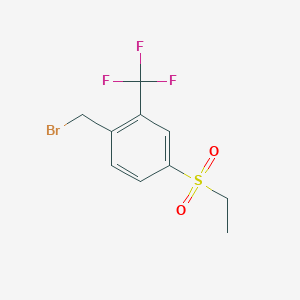

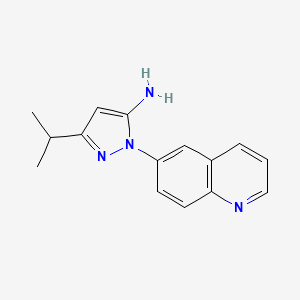

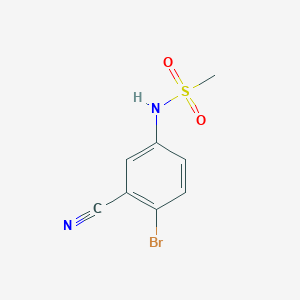

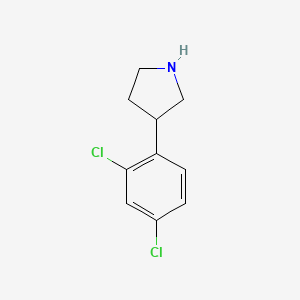

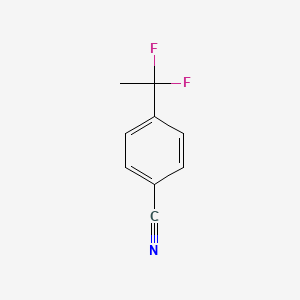

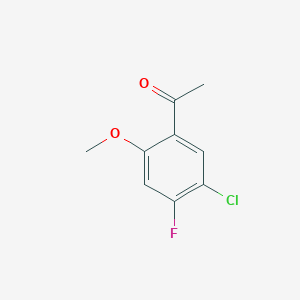

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)

![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)

![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)

![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)